Haploside C Haploside C Natural product derived from plant source.
Haploside C is a glycoside and a member of flavonoids.
Haploside C is a natural product found in Haplophyllum acutifolium with data available.
Brand Name: Vulcanchem
CAS No.: 108279-04-5
VCID: VC6246949
InChI: InChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O
Molecular Formula: C31H36O18
Molecular Weight: 696.611

Haploside C

CAS No.: 108279-04-5

Cat. No.: VC6246949

Molecular Formula: C31H36O18

Molecular Weight: 696.611

* For research use only. Not for human or veterinary use.

Haploside C - 108279-04-5

Specification

CAS No. 108279-04-5
Molecular Formula C31H36O18
Molecular Weight 696.611
IUPAC Name [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1
Standard InChI Key JGGRFKDDIGORCC-LHYXFQTCSA-N
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Haploside C (PubChem CID: 20106108) belongs to the flavonoid glycoside class, distinguished by its intricate polyhydroxylated structure. The compound’s IUPAC name, [3,4-dihydroxy-6-[3,5,8-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate, reflects its multifunctional chromene and glycosidic moieties . Key structural attributes include:

  • Flavonoid backbone: An 8-hydroxyflavone core with hydroxyl groups at positions 3, 5, and 8.

  • Glycosidic linkages: A 6-O-acetylated glucose unit and a 6-deoxyhexopyranosyl group.

  • Aromatic substitution: A 4-hydroxy-3-methoxyphenyl group at position 2 of the chromene ring.

Table 1: Physicochemical Properties of Haploside C

PropertyValue
Molecular FormulaC₃₀H₃₄O₁₈
Molecular Weight682.6 g/mol
Hydrogen Bond Donors9
Hydrogen Bond Acceptors18
Topological Polar Surface Area281 Ų
XLogP3-0.7
Rotatable Bonds9

Data derived from PubChem computational analyses .

The compound’s low octanol-water partition coefficient (XLogP3 = -0.7) suggests moderate hydrophilicity, likely influencing its bioavailability and interaction with cellular targets .

Isolation and Identification from Natural Sources

Bioactivity-Guided Extraction from Citrus aurantium L.

Haploside C was first identified in Citrus aurantium L. (bitter orange) through a bioactivity-guided isolation protocol targeting anti-CRCs constituents . The methodology involved:

  • Fractionation: Phenolic-rich extracts were partitioned using AB-8 macroporous resin, with 40% and 60% ethanol eluants showing maximal anti-proliferative activity.

  • Chromatographic Purification: Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) resolved 65 compounds from the active fractions, including five previously unreported phytochemicals .

  • Structural Elucidation: High-resolution MS and nuclear magnetic resonance (NMR) spectroscopy confirmed Haploside C’s structure, particularly its acetylated glycosidic side chains .

This approach highlights the compound’s occurrence in edible plants, positioning it as a candidate for dietary chemoprevention strategies.

Biological Activities and Mechanisms of Action

Anti-Proliferative Effects in Colorectal Cancer

Haploside C suppresses CRCs growth (HCT116 and SW480 cell lines) with IC₅₀ values comparable to reference chemotherapeutic agents . Mechanistic studies reveal dual pathways:

  • Wnt/β-Catenin Signaling Inhibition: The compound downregulates CTNNB1 (β-catenin) expression and reduces T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcriptional activity, disrupting oncogenic signaling .

  • Cell Cycle Arrest: Flow cytometry analyses indicate G1 phase arrest mediated by p21 upregulation and cyclin D1 suppression .

Antioxidant Capacity

The polyphenolic structure confers radical scavenging activity, as demonstrated by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay . Haploside C’s reducing power correlates with its hydroxyl group density, particularly at the chromene C-3 and C-5 positions .

Analytical Methods and Characterization Techniques

UHPLC-Q-TOF/MS Profiling

The identification of Haploside C relied on UHPLC-Q-TOF/MS operated in positive ion mode (ESI+). Key spectral features include:

  • Precursor Ion: m/z 683.1818 [M+H]⁺

  • Fragmentation Pattern: Dominant fragments at m/z 333.0597 (aglycone ion) and 537.1277 (acetylated hexose moiety) .

Table 2: Mass Spectrometry Parameters

ParameterValue
Collision Energy10–20 eV
ColumnAgilent SB-Aq 2.1×50mm
Retention Time7.19 min

Adapted from PubChem spectral data .

Challenges in Stereochemical Resolution

PubChem notes undefined stereocenters complicate 3D conformer generation, necessitating advanced techniques like vibrational circular dichroism (VCD) for absolute configuration determination .

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